5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol
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Overview
Description
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol is a derivative of thiazolopyrimidine, a nitrogen and sulphur containing heterocyclic aromatic molecule . Thiazolopyrimidines have been reported to possess a broad spectrum of pharmacological activities . .
Mode of Action
Thiazolopyrimidines, in general, have been reported to exhibit antimicrobial, antiviral, anti-parkinson, anticancer, and anti-inflammatory activities . The specific interaction of this compound with its targets and the resulting changes are subjects for future research .
Biochemical Pathways
Thiazolopyrimidines have been reported to interact with a wide range of receptor targets , suggesting that they may affect multiple biochemical pathways.
Result of Action
Thiazolopyrimidines have been reported to exhibit a broad spectrum of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
It is known that the thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound may be stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol has been found to interact with various enzymes and proteins. For instance, it has demonstrated potent cytotoxicity and topoisomerase I inhibitory activity . The nature of these interactions is believed to be due to the compound’s unique structure, which allows it to bind effectively with the topoisomerase I/DNA complex .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to influence cell function by inhibiting the proliferation of cancer cells . This is achieved through its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is believed to inhibit enzyme activity, specifically topoisomerase I, which leads to DNA damage during cell replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol typically involves the cyclization of appropriate thioamide and amino-pyrimidine precursors. One common method includes the reaction of 2-aminothiazole with carbon disulfide and subsequent cyclization with formamide under acidic conditions . Another approach involves the use of 2-chloro-5-nitropyrimidine, which undergoes nucleophilic substitution with thiourea followed by reduction and cyclization .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolo[5,4-d]pyrimidin-7-ol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a potential inhibitor of enzymes such as topoisomerase I, which is involved in DNA replication.
Medicine: As a candidate for anticancer agents due to its cytotoxic properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar core structure but differ in the functional groups attached to the rings.
Thiazolo[5,4-d]pyrimidin-7-ones: These compounds are closely related but may have different substituents at various positions on the rings.
Uniqueness
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs . This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
CAS No. |
1028332-34-4 |
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Molecular Formula |
C5H3N3OS2 |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
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